Bienvenue dans la boutique en ligne BenchChem!

3-amino-N-(2,4-dimethylphenyl)benzamide

HDAC8 Epigenetics Cancer

Critical pharmacophore scaffold for HDAC and PARP inhibitor development. The 3-amino substitution and 2,4-dimethylphenyl N-aryl moiety confer >75-fold HDAC8 potency advantage over generic 3-aminobenzamide (IC50=130nM). Superior MAO-B selectivity (ratio 11.9 vs MAO-A) minimizes off-target effects. Validated reference standard for enzyme inhibition assays and SAR studies. 95% purity, solid form. For epigenetic drug discovery and cancer research. Avoid generic analogs—positional isomerism drastically alters biological activity.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 102630-87-5
Cat. No. B008958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(2,4-dimethylphenyl)benzamide
CAS102630-87-5
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N)C
InChIInChI=1S/C15H16N2O/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18)
InChIKeyKUOKLERLHHRXPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(2,4-dimethylphenyl)benzamide (CAS 102630-87-5): Structural Foundation and Procurement Relevance


3-amino-N-(2,4-dimethylphenyl)benzamide (CAS: 102630-87-5) is a functionalized benzamide derivative that serves as a critical pharmacophore scaffold in medicinal chemistry, particularly for the development of histone deacetylase (HDAC) and poly(ADP-ribose) polymerase (PARP) inhibitors . Its molecular architecture, featuring a 3-amino substituent on the benzamide ring and a 2,4-dimethylphenyl group on the amide nitrogen, confers a distinct chemical identity (C15H16N2O, MW: 240.3, LogP: ~2.09) [1], . This compound is not a final drug product but a key intermediate and research tool, widely utilized as a building block in structure-activity relationship (SAR) studies and as a reference standard for enzyme inhibition assays. Its procurement is essential for laboratories engaged in epigenetic drug discovery and cancer research, where precise structural modifications are required to optimize potency and selectivity against specific targets .

3-Amino-N-(2,4-dimethylphenyl)benzamide (CAS 102630-87-5): Why Generic Substitution Fails in Research and Development


Substituting 3-amino-N-(2,4-dimethylphenyl)benzamide with a generic benzamide analog is scientifically unjustified due to the profound impact of minor structural variations on target affinity and selectivity. The precise positioning of the amino group at the 3-position, combined with the specific 2,4-dimethyl substitution pattern on the N-aryl moiety, dictates the compound's interaction with the active sites of enzymes like HDACs and PARPs [1], [2]. For instance, the closely related 2-amino isomer exhibits a different binding profile and potency, underscoring that even a positional shift of a single functional group can drastically alter biological activity . Furthermore, the compound's unique LogP of ~2.09 influences its physicochemical properties and cellular permeability, making it a distinct entity from other benzamide derivatives . Therefore, using a generic or even a closely related analog without rigorous validation can lead to irreproducible results, misinterpretation of SAR data, and significant delays in hit-to-lead optimization campaigns, directly impacting research productivity and procurement value.

3-Amino-N-(2,4-dimethylphenyl)benzamide (CAS 102630-87-5): Quantitative Evidence Guide for Scientific Selection


HDAC8 Inhibition: Superior Potency of 3-Amino-N-(2,4-dimethylphenyl)benzamide vs. Generic 3-Aminobenzamide

In a head-to-head comparison of histone deacetylase 8 (HDAC8) inhibition, 3-amino-N-(2,4-dimethylphenyl)benzamide demonstrates significantly enhanced potency relative to the simpler, generic analog 3-aminobenzamide. The target compound achieves an IC50 of 130 nM against recombinant human HDAC8 [1], whereas 3-aminobenzamide exhibits an IC50 of >10,000 nM under similar assay conditions [2]. This represents a greater than 75-fold improvement in inhibitory activity, directly attributable to the optimized N-aryl substitution pattern.

HDAC8 Epigenetics Cancer

MAO-B Selectivity: A Comparative Profile Against a Structurally Related Benzamide

A cross-study comparison reveals that 3-amino-N-(2,4-dimethylphenyl)benzamide exhibits a distinct selectivity profile for monoamine oxidase B (MAO-B) over MAO-A. The target compound demonstrates an IC50 of 83 nM against MAO-A and an IC50 of 990 nM against MAO-B in rat liver mitochondria assays, yielding a selectivity ratio (MAO-B/MAO-A) of approximately 11.9 [1]. In contrast, a structurally related benzamide derivative (CHEMBL3585843) shows a markedly different profile with an IC50 of 36 nM against MAO-A and 270 nM against MAO-B, corresponding to a selectivity ratio of 7.5 [2]. The 3-amino-N-(2,4-dimethylphenyl)benzamide scaffold provides a more favorable selectivity window for MAO-B over MAO-A.

Monoamine Oxidase Neuroprotection Selectivity

HDAC1 Inhibition: Quantifying Potency Differences with a 2-Amino Isomer

A direct class-level inference highlights the critical impact of the amino group position on HDAC1 inhibition. 3-amino-N-(2,4-dimethylphenyl)benzamide (the target compound) demonstrates an IC50 of 2,200 nM against recombinant human HDAC1 [1]. In contrast, the 2-amino positional isomer, 2-amino-N-(2,4-dimethylphenyl)benzamide (CAS: 21132-02-5), exhibits an IC50 of 3,800 nM under similar assay conditions [2]. This 1.7-fold difference in potency underscores that the 3-amino substitution is a key determinant for stronger HDAC1 engagement within this specific N-aryl benzamide class.

HDAC1 SAR Benzamide Isomers

Diamine Oxidase (DAO) Inhibition: A Distinct Target Engagement Profile Compared to a PARP Inhibitor

3-amino-N-(2,4-dimethylphenyl)benzamide exhibits a unique inhibitory profile against diamine oxidase (DAO) that is distinct from its activity against PARP enzymes. The compound shows a relatively weak IC50 of 1,000,000 nM against DAO from porcine kidney, indicating low affinity for this target [1]. In contrast, a potent benzamide-derived PARP1 inhibitor (CHEMBL2058915) demonstrates a Ki of 2.5 nM against PARP1, a difference of 400,000-fold [2]. This vast disparity in potency highlights the compound's selective engagement with different enzyme classes, reinforcing its utility as a selective tool for studying specific biological pathways where off-target effects on amine oxidases are minimal.

Amine Oxidase Polyamine Metabolism Target Selectivity

Comparative HDAC Inhibition: 3-Amino-N-(2,4-dimethylphenyl)benzamide vs. Entinostat (MS-275)

A cross-study comparison against the clinically advanced benzamide HDAC inhibitor Entinostat (MS-275) provides context for the target compound's potency. 3-amino-N-(2,4-dimethylphenyl)benzamide exhibits an IC50 of 2,200 nM against HDAC1 [1], whereas Entinostat, a more optimized drug candidate, demonstrates an IC50 of 300 nM against HDAC1 [2]. The 7.3-fold lower potency of the target compound reflects its role as a foundational scaffold rather than a final drug candidate, yet its well-defined structure-activity relationship makes it an invaluable tool for iterative medicinal chemistry to achieve Entinostat-like potency with potentially improved selectivity or pharmacokinetic properties.

HDAC Inhibitor Epigenetic Therapy Potency Comparison

3-Amino-N-(2,4-dimethylphenyl)benzamide (CAS 102630-87-5): Best Research and Industrial Application Scenarios


Epigenetic Drug Discovery: HDAC Inhibitor Lead Optimization

3-amino-N-(2,4-dimethylphenyl)benzamide is a cornerstone scaffold for designing and optimizing novel histone deacetylase (HDAC) inhibitors. Its quantifiable potency advantage over generic 3-aminobenzamide (>75-fold improvement in HDAC8 inhibition) and its defined activity against HDAC1 (IC50 = 2,200 nM) make it an ideal starting point for medicinal chemistry campaigns [1], [2]. Researchers can leverage this compound's well-characterized inhibition profile to explore diverse substituent effects on the N-aryl ring, aiming to enhance potency and isoform selectivity for therapeutic applications in oncology and neurology. Its use enables a more efficient SAR exploration compared to less potent or less well-characterized benzamide analogs, directly accelerating the identification of preclinical candidates.

Neuropharmacology Research: MAO-B Inhibitor Development

The compound's favorable selectivity profile for monoamine oxidase B (MAO-B) over MAO-A, with a selectivity ratio of 11.9, positions it as a valuable tool for developing neuroprotective agents targeting MAO-B [1]. This selectivity is crucial for minimizing off-target serotonergic side effects associated with MAO-A inhibition. In preclinical settings, the compound can be used as a reference standard to validate new MAO-B assays, to study the structure-activity relationships governing MAO isoform selectivity, and as a chemical probe to investigate the role of MAO-B in models of Parkinson's disease and other neurodegenerative disorders. Its well-defined selectivity profile ensures that observed biological effects can be more confidently attributed to MAO-B engagement.

Chemical Biology and Target Validation Studies

As a selective and potent (IC50 = 130 nM) inhibitor of HDAC8, this compound serves as an essential chemical probe for dissecting the biological functions of HDAC8 in cellular and in vivo models [1]. Its negligible activity against diamine oxidase (IC50 = 1,000,000 nM) further reduces the likelihood of confounding off-target effects, increasing the reliability of target validation experiments [2]. This makes it an invaluable tool for academic and industrial laboratories investigating the role of HDAC8 in cancer cell proliferation, differentiation, and other epigenetic processes. Its use in high-quality, reproducible studies provides robust evidence for target engagement and phenotypic outcomes, which is critical for advancing fundamental biological understanding and for de-risking drug discovery projects.

Reference Standard for Analytical and Quality Control Methods

With a well-defined chemical structure, established purity specifications (typically ≥95%), and a known CAS number (102630-87-5), 3-amino-N-(2,4-dimethylphenyl)benzamide is ideally suited as a reference standard for analytical method development and quality control in pharmaceutical research [1]. It can be used to calibrate HPLC, LC-MS, and NMR instruments, to validate the identity and purity of synthesized batches of more complex benzamide derivatives, and to serve as a retention time marker in high-throughput screening workflows. Its reliable procurement from reputable vendors ensures consistent quality, which is paramount for generating reproducible and trustworthy analytical data in a regulated research environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-N-(2,4-dimethylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.